molecular formula C14H9BrOS B2779795 1-Bromo-4-methyl-9h-thioxanthen-9-one CAS No. 1859087-87-8

1-Bromo-4-methyl-9h-thioxanthen-9-one

Cat. No.: B2779795
CAS No.: 1859087-87-8
M. Wt: 305.19
InChI Key: QFUJJBSGLCDRNY-UHFFFAOYSA-N
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Description

1-Bromo-4-methyl-9H-thioxanthen-9-one ( 1859087-87-8) is a brominated thioxanthone derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a tricyclic scaffold and has been identified as a key synthetic intermediate and a promising scaffold for developing novel therapeutic agents . Its primary research value lies in its potential as an efflux pump inhibitor to combat multidrug resistance in bacteria . Studies indicate that thioxanthone derivatives can inhibit bacterial efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria and the NorA pump in Gram-positive bacteria, thereby reversing resistance to conventional antibiotics and restoring their efficacy . Furthermore, this class of compounds is investigated for its role in interfering with critical bacterial virulence mechanisms, including biofilm formation and quorum-sensing communication . Beyond antimicrobial applications, thioxanthones are also explored as modulators of the mammalian efflux pump P-glycoprotein (P-gp, ABCB1), which is implicated in multidrug resistance in cancer cells . Researchers utilize this bromo-methyl derivative as a versatile building block for further chemical functionalization via cross-coupling reactions, enabling the construction of a diverse library of compounds for structure-activity relationship (SAR) studies . The product is supplied for laboratory research and analysis purposes only. It is strictly for scientific use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

1-bromo-4-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUJJBSGLCDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-4-methyl-9h-thioxanthen-9-one can be achieved through various synthetic routes. One common method involves the bromination of 4-methyl-9h-thioxanthen-9-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize the formation of by-products.

Chemical Reactions Analysis

1-Bromo-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-Bromo-4-methyl-9H-thioxanthen-9-one serves as a crucial building block in synthesizing more complex thioxanthone derivatives. These derivatives are valuable in various chemical research fields due to their unique properties that can be tailored through substitution patterns .

Table 1: Comparison of Thioxanthone Derivatives

Compound NameKey Features
4-Methyl-9H-thioxanthen-9-oneLacks bromine; different reactivity
1-Bromo-9H-thioxanthen-9-oneLacks methyl group; affects solubility
9H-thioxanthen-9-oneParent compound; serves as a reference

Biology

The biological activities of thioxanthone derivatives, including this compound, have been extensively studied. Research indicates potential antimicrobial and anticancer properties attributed to these compounds. For instance, a study demonstrated that thioxanthones could act as efflux pump inhibitors, enhancing the effectiveness of antibiotics against resistant bacteria .

Case Study: Antimicrobial Activity
A library of thioxanthones was synthesized and evaluated for their antimicrobial activity. Among them, this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Medicine

In medical applications, this compound is being investigated for its role in photodynamic therapy (PDT). As a photosensitizer, it can generate reactive oxygen species upon light activation, which is crucial for targeting cancer cells selectively without affecting surrounding healthy tissues.

Table 2: Photodynamic Therapy Applications

Application AreaDescription
Cancer TreatmentSelective destruction of malignant cells
Antimicrobial TherapyEnhancing efficacy against resistant pathogens

Industry

In industrial applications, this compound is utilized in developing photoinitiators for polymerization processes. This is particularly relevant in manufacturing coatings, adhesives, and materials for 3D printing. The compound's ability to absorb light and initiate polymerization makes it an essential component in these processes .

Mechanism of Action

The mechanism of action of 1-Bromo-4-methyl-9h-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, the compound absorbs light energy and undergoes a transition to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen, which can induce cell damage and apoptosis in targeted cells .

Comparison with Similar Compounds

1-Bromo-4-methyl-9h-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical reactivity and biological properties.

Biological Activity

1-Bromo-4-methyl-9H-thioxanthen-9-one is a synthetic compound belonging to the thioxanthone family, characterized by its unique structure that includes a bromine atom and a methyl group attached to the thioxanthone core. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C14H9BrOS
  • Molecular Weight : 305.19 g/mol
  • CAS Number : 1859087-87-8

The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

This compound exhibits its biological activity through several mechanisms:

  • Receptor Binding : It may modulate biological responses by binding to specific receptors or enzymes, thereby influencing cellular signaling pathways.
  • Reactive Oxygen Species Generation : As a photosensitizer, it can generate reactive oxygen species (ROS) upon light activation, which is particularly relevant in photodynamic therapy applications.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The exact mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells through multiple pathways, including:

  • Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle, preventing their proliferation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent activity comparable to established antibiotics.
  • Anticancer Research :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. The findings suggest its potential as an adjunct therapy in cancer treatment.
  • Photodynamic Therapy Applications :
    • Research highlighted its effectiveness as a photosensitizer in photodynamic therapy, where it successfully generated ROS under light exposure, leading to targeted destruction of cancerous tissues while sparing healthy cells .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundBromine and methyl substituentsAntimicrobial, anticancer
4-Methyl-9H-thioxanthen-9-oneLacks bromineLower antimicrobial activity
1-Bromo-9H-thioxanthen-9-oneLacks methyl groupDifferent solubility and activity

This comparison illustrates how structural variations influence the biological properties of thioxanthone derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-4-methyl-9H-thioxanthen-9-one, and how can yield be optimized?

  • Methodology : The compound can be synthesized via cyclization of halogenated precursors. For example, cyclization of 2-chloro-6-(4-methylphenylthio)benzonitrile in a one-pot, two-step reaction has been reported to improve yields (up to 60%) compared to traditional methods. Optimization involves controlling reaction temperature (80–120°C) and using Lewis acids like AlCl₃ to facilitate ring closure . For isotopic labeling (e.g., carbonyl-¹⁴C), direct bromination of 4-methyl-9H-thioxanthen-9-one using bromine in acetic acid at 60°C achieves ~85% radiochemical purity .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 1, methyl at position 4) via chemical shifts (e.g., C-Br at ~110 ppm in ¹³C NMR).
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects using SHELX programs for refinement .
  • HPLC-MS : Monitor purity (>98%) and detect isotopic labeling (e.g., ¹⁴C) .

Q. What preliminary biological assays are suitable for evaluating its antitumor potential?

  • Methodology : Use in vivo Panc03 (pancreatic ductal adenocarcinoma) mouse models. Administer doses of 10–50 mg/kg intraperitoneally and measure tumor growth inhibition over 21 days. Compare results to hycanthone derivatives, noting that thioxanthenones with bulky substituents show enhanced activity due to steric interactions with cellular targets .

Advanced Research Questions

Q. How can 3D-QSAR models (e.g., CoMFA) guide the design of derivatives with improved bioactivity?

  • Methodology :

Align 32 thioxanthenone derivatives using SYBYL’s FIT or SEAL algorithms.

Generate steric/electrostatic fields and calculate logP (hydrophobicity).

Validate models with cross-validated r² (>0.7) and analyze contributions:

  • Steric effects : 42% (bulky groups enhance activity).
  • Electrostatic effects : 42% (electron-withdrawing groups at position 1 improve potency).
  • logP : 16% (optimal range: 2.5–3.5) .
  • Table : CoMFA Results for Panc03 Activity
ParameterContribution (%)Optimal Value
Steric42+3.5 kcal/mol
Electrostatic42-0.8 e/Ų
logP162.8

Q. What photophysical properties make this compound suitable for studying triplet-state dynamics?

  • Methodology : Use optically detected magnetic resonance (ODMR) at 1.4 K to probe phosphorescent triplet states. Key findings:

  • Sublevel decay : The z sublevel dominates vibronic bands via ¹n,π→¹π,π coupling.
  • Spin-orbit effects : Sulfur enhances y-sublevel activity through ¹σ′,π* interactions, increasing intersystem crossing rates .
    • Experimental design : Measure phosphorescence lifetimes (τ ≈ 10 ms) and zero-field splitting parameters (D = 0.15 cm⁻¹, E = 0.03 cm⁻¹) .

Q. How can this compound be integrated into analytical sensors (e.g., ion-selective electrodes)?

  • Methodology : Develop carbon paste electrodes (CPEs) with this compound as a neutral carrier.

  • Optimization : Use 77.11% graphite, 22.05% Nujol, 0.46% ionophore, and 0.37% NaTPB.
  • Performance : Linear response for Cu²+ (10⁻⁶–10⁻¹ M), slope = 28.5 mV/decade, detection limit = 3.16×10⁻⁷ M. Validate with real water samples (pH 2.8–5.8) .

Contradictions and Resolutions

  • Stereoelectronic Effects : X-ray data (planar N(1) in hycanthone ) conflict with PM3-optimized trigonal-pyramidal geometries. Resolution: Use hybrid DFT (e.g., B3LYP/6-311+G*) for accurate charge distribution.
  • Synthetic Yields : Early methods (≤40% yield ) vs. optimized routes (60% ). Ensure anhydrous conditions and slow reagent addition to minimize side reactions.

Key Omissions

  • Toxicity Data : Limited in provided evidence. Conduct Ames tests and zebrafish embryotoxicity assays before in vivo studies.
  • Degradation Pathways : Investigate photostability via UV-Vis (λ = 350 nm) and LC-MS to identify breakdown products.

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